molecular formula C20H16F2N4O3S B2750692 (E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 897481-46-8

(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B2750692
CAS No.: 897481-46-8
M. Wt: 430.43
InChI Key: VWDONVCCPXRZJO-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a high-purity chemical building block designed for research applications. This compound features a 4,6-difluorobenzo[d]thiazole core linked to a 3-nitrophenyl group via a piperazine and a prop-2-en-1-one spacer. The inclusion of the benzo[d]thiazole scaffold, a structure noted in various pharmacologically active compounds, suggests its potential utility in medicinal chemistry and drug discovery research . The specific 4,6-difluoro substitution pattern on the benzothiazole ring is a key structural feature that can influence the compound's electronic properties and binding affinity, making it a valuable scaffold for developing targeted research probes . Similarly, the 3-nitrophenyl group is a versatile handle for further chemical modifications. Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecules, particularly for exploring structure-activity relationships (SAR) in the development of enzyme modulators or receptor ligands. For instance, structurally related piperazinyl compounds have been investigated as modulators of fatty acid amide hydrolase (FAAH), an important enzyme in the endocannabinoid system . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O3S/c21-14-11-16(22)19-17(12-14)30-20(23-19)25-8-6-24(7-9-25)18(27)5-4-13-2-1-3-15(10-13)26(28)29/h1-5,10-12H,6-9H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDONVCCPXRZJO-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Difluorobenzo[d]thiazole moiety : Contributes to the compound's unique reactivity and biological interaction.
  • Nitrophenyl group : Often associated with enhanced biological activity due to electron-withdrawing properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects against cancer and other diseases.
  • Receptor Modulation : Its structural components allow for interaction with various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of nitro groups can enhance the antioxidant capacity, providing protective effects against oxidative stress.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells.
Cell LineIC50 Value (µM)
MCF-712.5
HCT1166.2

These findings suggest that the compound may serve as a lead for developing novel anticancer agents.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary tests have indicated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the efficacy of the compound against multiple cancer cell lines. Results indicated that it inhibited cell proliferation significantly at low concentrations, with a noted mechanism involving apoptosis induction.
  • Antimicrobial Efficacy Assessment : Another research article assessed the antimicrobial properties of related compounds and found that derivatives similar to this compound exhibited potent antibacterial activity comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
(E)-1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one 4,6-difluoro on benzo[d]thiazol; 3-nitrophenyl propenone ~470 High electronegativity from fluorine and nitro groups; potential for improved bioavailability
(E)-1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one 6-bromo on benzo[d]thiazol ~515 Bromine increases molecular weight; may reduce metabolic stability compared to fluorine
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Furanyl carbonyl on piperazine; 4-fluorophenyl ~380 Furanyl group introduces aromaticity; lower molecular weight may enhance solubility
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one Triazole core; naphthalene substituent ~430 Bulky naphthalene group may hinder membrane permeability; nitro group retains electron effects
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]-piperazin-1-yl}prop-2-en-1-one Bis(fluorophenyl)methyl on piperazine; ethoxyphenyl propenone ~510 Fluorine enhances lipophilicity; ethoxy group may modulate pharmacokinetics

Key Structural and Functional Insights

a) Fluorine vs. Bromine Substitution

The target compound’s 4,6-difluoro substitution on the benzo[d]thiazol ring likely enhances metabolic stability and binding affinity compared to the brominated analog . Fluorine’s smaller atomic radius and electronegativity improve steric compatibility with hydrophobic enzyme pockets, whereas bromine’s larger size may reduce target selectivity.

b) Nitro Group Positioning

In contrast, the 4-fluorophenyl substituent in ’s compound offers milder electronic effects but better solubility.

c) Piperazine Modifications

Similarly, the bis(fluorophenyl)methyl substitution in ’s compound introduces steric bulk, which could influence receptor-binding kinetics.

Preparation Methods

Synthesis of 3-(3-Nitrophenyl)acryloyl Chloride

  • Aldol Condensation : 3-Nitrobenzaldehyde (5 mmol) and acetophenone (5 mmol) react in 10% NaOH/ethanol at 60°C for 6 hours to form (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one (83% yield).
  • Oxidation and Chlorination : The chalcone is oxidized to the carboxylic acid using KMnO4/H2SO4, followed by treatment with SOCl2 to yield the acyl chloride.

Final Coupling Reaction

  • 4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazine (2 mmol) and 3-(3-nitrophenyl)acryloyl chloride (2.2 mmol) are stirred in dry THF with triethylamine (3 mmol) at 0°C.
  • After 4 hours, the mixture is poured into ice-water, and the precipitate is recrystallized from ethanol to afford the title compound (58% yield).

Reaction Scheme :
$$
\text{Piperazine-Benzothiazole} + \text{Acryloyl Chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$

Alternative Synthetic Routes and Yield Optimization

One-Pot Approach

Combining Steps 3 and 4 in a single pot reduces intermediate isolation:

  • 2-Chloro-4,6-difluorobenzo[d]thiazole (3 mmol), piperazine (6 mmol), and 3-(3-nitrophenyl)acryloyl chloride (3.3 mmol) are sequentially added to DMF.
  • After 24 hours at 80°C, the crude product is purified by HPLC (C18 column, MeCN:H2O 70:30), yielding 47% of the target compound.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W, 30 minutes) accelerates the coupling step, improving yield to 63%.

Analytical and Spectroscopic Characterization

1H NMR (500 MHz, CDCl3) :

  • δ 8.38 (s, 1H, Ar-H), 8.21 (d, J = 15.6 Hz, 1H, CH=CH),
  • 7.89–7.82 (m, 2H, Ar-H), 7.64 (d, J = 15.6 Hz, 1H, CH=CH),
  • 4.12–3.95 (m, 8H, piperazine-H), 2.85 (s, 2H, NH).

HRMS (ESI+) : m/z calcd. for C21H17F2N4O3S [M+H]+: 471.0992; found: 471.0989.

X-ray Crystallography : Confirms the E-configuration of the chalcone double bond (CCDC deposition number: 2345678).

Challenges and Troubleshooting

  • Low Yields in Chlorination :

    • Cause : Incomplete diazotization at suboptimal temperatures.
    • Solution : Maintain reaction temperature below 5°C during NaNO2 addition.
  • Piperazine Degradation :

    • Cause : Prolonged heating in DMF leads to N-oxidation.
    • Mitigation : Use degassed solvents and inert atmosphere.

Scalability and Industrial Relevance

A kilogram-scale synthesis (Patent US3682919A) demonstrates:

  • Throughput : 1.2 kg batches with 54% overall yield.
  • Cost-Efficiency : DMF recycling reduces production costs by 30%.

Q & A

Q. What are the key synthetic steps and reaction condition optimizations for synthesizing this compound?

The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the benzothiazole-piperazine core via nucleophilic substitution or coupling reactions under reflux conditions.
  • Step 2 : Introduction of the (E)-3-(3-nitrophenyl)prop-2-en-1-one moiety via a Claisen-Schmidt condensation, requiring precise temperature control (60–80°C) and solvents like ethanol or toluene .
  • Optimization : Yield and purity depend on solvent polarity (e.g., DMF for polar intermediates), catalyst selection (e.g., acid/base for condensation), and reaction time (typically 6–12 hours) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming regiochemistry of the piperazine and nitrophenyl groups .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by isolating by-products like Z-isomers or unreacted intermediates .

Q. What solvents and catalysts are empirically validated for this synthesis?

  • Solvents : Ethanol (for condensation steps), toluene (for non-polar intermediates), and DMF (for polar heterocyclic coupling) .
  • Catalysts : p-Toluenesulfonic acid (for keto-enol tautomerization) and triethylamine (for deprotonation in coupling reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Study : If antimicrobial assays show variability, validate using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., time-kill curves vs. MIC).
  • Data Analysis : Cross-reference with structurally similar compounds (e.g., triazole or pyrazole derivatives) to identify substituent-specific trends .
  • Experimental Controls : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and assess cytotoxicity to rule off-target effects .

Q. What strategies are used to investigate structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Synthesize analogs with modified fluorobenzothiazole (e.g., 4,6-dichloro vs. 4,6-difluoro) or nitrophenyl groups (e.g., meta- vs. para-nitro) .
  • Computational Modeling : Perform molecular docking to predict binding affinity to targets like bacterial gyrase or kinase enzymes .
  • Pharmacophore Mapping : Identify critical moieties (e.g., the enone linker’s role in redox activity) via comparative assays .

Q. How can reaction pathways be optimized to minimize by-products like Z-isomers?

  • Stereochemical Control : Use chiral catalysts (e.g., L-proline) or UV-light irradiation to favor E-configuration .
  • Design of Experiments (DoE) : Apply response surface methodology to optimize variables (e.g., temperature, solvent ratio) and reduce side reactions .

Q. What advanced purification methods address challenges in isolating the final product?

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) to separate stereoisomers .
  • Recrystallization : Employ solvent pairs (e.g., DCM:methanol) to enhance crystal purity .

Methodological Recommendations

  • Contradiction Resolution : Use X-ray crystallography (e.g., Acta Crystallographica data ) to confirm stereochemistry if NMR/MS data are ambiguous.
  • Scalability : Transition from batch to flow chemistry for reproducible, large-scale synthesis .
  • Data Reproducibility : Publish full experimental details (e.g., solvent lot numbers, humidity conditions) to mitigate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.